molecular formula C19H22N2O5 B2742148 Boc-beta-L-Aspartyl beta-naphthylamide CAS No. 2055114-62-8

Boc-beta-L-Aspartyl beta-naphthylamide

Cat. No.: B2742148
CAS No.: 2055114-62-8
M. Wt: 358.394
InChI Key: QZWNWBSOJHEZNQ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-beta-L-Aspartyl beta-naphthylamide is a complex organic compound with a unique structure that includes both naphthalene and butanoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-beta-L-Aspartyl beta-naphthylamide typically involves multiple steps, including the protection of functional groups, formation of peptide bonds, and introduction of the naphthalene ring. Common reagents used in these reactions include protecting agents like tert-butyl dicarbonate, coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and bases like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Boc-beta-L-Aspartyl beta-naphthylamide can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohol derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include naphthoquinone derivatives, alcohol derivatives, and substituted amides or esters.

Scientific Research Applications

Boc-beta-L-Aspartyl beta-naphthylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Boc-beta-L-Aspartyl beta-naphthylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(phenylamino)-4-oxobutanoic acid: Similar structure but with a phenyl group instead of a naphthalene ring.

    (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(benzylamino)-4-oxobutanoic acid: Contains a benzyl group instead of a naphthalene ring.

Uniqueness

The presence of the naphthalene ring in Boc-beta-L-Aspartyl beta-naphthylamide imparts unique properties, such as increased hydrophobicity and potential for π-π interactions, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-19(2,3)26-18(25)21-15(17(23)24)11-16(22)20-14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,11H2,1-3H3,(H,20,22)(H,21,25)(H,23,24)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWNWBSOJHEZNQ-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)NC1=CC2=CC=CC=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)NC1=CC2=CC=CC=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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